molecular formula C17H15N5O B5569589 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5569589
M. Wt: 305.33 g/mol
InChI Key: DSVJBSLJFBGFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tuberculostatic Activity

  • Compounds structurally similar to 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown promise in tuberculostatic activity. Studies involving the synthesis of analogs and their evaluation for this purpose have revealed insights into structure-activity relations (Titova et al., 2019).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and tested for antimicrobial properties. These include novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, indicating potential in combating microbial infections (Abu‐Hashem & Gouda, 2017).

Synthesis in Supercritical Carbon Dioxide

  • The compound has been synthesized under environmentally friendly conditions using supercritical carbon dioxide, showcasing a potential for greener synthesis methods in pharmaceutical production (Baklykov et al., 2019).

Use in Parallel Synthesis

  • This compound has been involved in solution-phase parallel synthesis methods, demonstrating its utility in efficient and scalable chemical production (Sun, Chen, & Yang, 2011).

Novel Synthetic Protocols

  • New protocols for the synthesis of derivatives of this compound have been explored, contributing to advancements in synthetic chemistry and potentially leading to more efficient production processes (Khaligh et al., 2020).

Antihypertensive Agents

  • Research into the synthesis of certain derivatives as potential antihypertensive agents highlights the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on studying the potential biological activity of this compound, as well as optimizing its synthesis and improving its properties .

Properties

IUPAC Name

11-(4-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-3-12-4-6-13(7-5-12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVJBSLJFBGFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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